methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with an indole fragment. Let’s break it down:
Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate:
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One possible route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.
Multicomponent Reactions: Recent advances include multicomponent reactions for functionalized indole derivatives.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazole ring may undergo oxidation reactions.
Substitution: The indole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidized thiazole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have therapeutic applications.
Industry: Potential use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other indole-thiazole hybrids or indole derivatives.
Uniqueness: Highlight its distinct features compared to related compounds.
Biological Activity
Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, an isopropyl group, and an indole moiety, which contribute to its pharmacological properties. The molecular formula is approximately C16H20N2O3S with a molecular weight of 306.38 g/mol .
The compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression and viral replication. Its structural components suggest potential interactions with biological receptors, making it a candidate for pharmacological studies. Interaction studies have indicated that this compound binds effectively to various biological targets, influencing critical pathways in disease processes.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance, in vitro assays revealed that it exhibits selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines ranged from 7 µM to 24 µM , indicating potent activity .
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis has been performed to understand the relationship between the chemical structure of this compound and its biological activity. The analysis utilized various molecular descriptors to predict activity against HCT-116 and MCF-7 cell lines, leading to the development of predictive models that can guide further modifications of the compound for enhanced efficacy .
Comparative Analysis
To contextualize its biological activity, a comparison with structurally similar compounds is useful. The following table summarizes the characteristics and activities of related compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Methyl 2-amino-5-isopropylthiazole-4-carboxylate | Structure | Simpler thiazole structure | Moderate cytotoxicity |
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropylthiazole | Structure | Different indole positioning | Lower selectivity |
Indole-based thiazoles | Structure | Various derivatives exist | General medicinal applications |
The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds .
Case Study 1: Anticancer Activity
In a study focusing on anticancer properties, this compound was evaluated alongside other compounds for their effects on HCT-116 and MCF-7 cells. Results indicated that this compound had IC50 values significantly lower than those of the comparative compounds, suggesting superior efficacy in inducing apoptosis in cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of the compound to key proteins involved in cancer progression. The results showed favorable interactions with the active site of the MDM2 protein, which is crucial for regulating cell proliferation and apoptosis. This binding affinity correlates with the observed cytotoxic effects in cell line studies .
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24) |
InChI Key |
LAFSCCGDESCOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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